Bicyclo[2,2,1]heptane-2-carboxaldehyde

Catalog No.
S12503989
CAS No.
M.F
C8H12O
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2,2,1]heptane-2-carboxaldehyde

Product Name

Bicyclo[2,2,1]heptane-2-carboxaldehyde

IUPAC Name

(1S,4R)-bicyclo[2.2.1]heptane-2-carbaldehyde

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2/t6-,7+,8?/m1/s1

InChI Key

UAQYREPFSVCDHT-KVARREAHSA-N

Canonical SMILES

C1CC2CC1CC2C=O

Isomeric SMILES

C1C[C@H]2C[C@@H]1CC2C=O

Bicyclo[2,2,1]heptane-2-carboxaldehyde, also known as bicyclo[2.2.1]heptane-2-carbaldehyde, is an organic compound with the molecular formula C8_8H12_{12}O. This compound features a bicyclic structure derived from norbornane, characterized by an aldehyde functional group at the second carbon position. Its unique structural properties contribute to its reactivity and versatility as an intermediate in organic synthesis and various

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to form alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups. Nucleophiles such as Grignard reagents are often used in these reactions.

Major Products Formed

  • Oxidation: Bicyclo[2,2,1]heptane-2-carboxylic acid.
  • Reduction: Bicyclo[2,2,1]heptane-2-methanol.
  • Substitution: Various substituted bicyclo[2,2,1]heptane derivatives depending on the nucleophile used.

Bicyclo[2,2,1]heptane-2-carboxaldehyde can be synthesized through several methods:

  • Diels-Alder Reaction: A common synthetic route involves the Diels-Alder reaction where cyclopentadiene reacts with an aldehyde-containing dienophile. This reaction forms the bicyclic structure followed by oxidation of the resulting product to yield the desired compound.
  • Industrial Production: In industrial settings, large-scale Diels-Alder reactions are often employed followed by purification processes such as distillation or recrystallization to achieve high purity and yield.

Bicyclo[2,2,1]heptane-2-carboxaldehyde serves as a valuable intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: Due to its unique reactivity patterns, it can be utilized in the synthesis of various pharmaceutical compounds.
  • Chemical Research: It is often used in research settings to explore new synthetic pathways and develop novel chemical entities.
  • Material Science: The compound's structural properties make it a candidate for developing new materials with specific mechanical or thermal characteristics .

Bicyclo[2,2,1]heptane-2-carboxaldehyde shares structural similarities with several other compounds:

Compound NameStructural FeaturesUnique Aspects
NorbornaneSaturated hydrocarbon without functional groupsLacks reactivity associated with aldehydes
NorborneneUnsaturated derivative with a double bondMore reactive due to the presence of a double bond
NorbornadieneContains two double bondsIncreased reactivity compared to norbornene

Uniqueness

Bicyclo[2,2,1]heptane-2-carboxaldehyde is unique due to its aldehyde functional group which imparts specific reactivity patterns not found in norbornane or norbornene. Its rigid bicyclic structure contributes to distinct chemical properties and applications in organic synthesis that are not present in its structural analogs .

Traditional Diels-Alder Cycloaddition Approaches

The Diels-Alder reaction between cyclopentadiene and acrolein remains the most widely employed method for synthesizing bicyclo[2.2.1]heptane-2-carboxaldehyde. This [4+2] cycloaddition proceeds under thermal or Lewis acid-catalyzed conditions, yielding a mixture of endo and exo isomers. The endo preference, governed by secondary orbital interactions, is amplified in polar solvents or ionic liquids, which stabilize the transition state through hydrogen bonding and electrostatic effects.

Key studies have optimized reaction parameters such as temperature, solvent, and catalyst loading. For example, using toluene as a solvent at −20°C with methylaluminum dichloride (MeAlCl₂) as a catalyst achieves a 70% yield of the bicyclic product. The table below summarizes representative conditions and outcomes:

DienophileDieneCatalystTemperatureYieldEndo/Exo Ratio
AcroleinCyclopentadieneNone80°C45%85:15
AcroleinCyclopentadieneMeAlCl₂−20°C70%92:8
AcroleinMyrceneSnCl₄25°C45%91:9

The stereochemical outcome is critical for downstream applications, as the endo isomer often exhibits superior reactivity in subsequent transformations.

Stereoselective Synthesis via Catalytic Asymmetric Protocols

Asymmetric Diels-Alder reactions enable direct access to enantiomerically enriched bicyclo[2.2.1]heptane-2-carboxaldehyde derivatives. Chiral Lewis acids, such as Corey’s oxazaborolidine catalysts, induce high enantioselectivity by coordinating to the dienophile and dictating the facial selectivity of the cycloaddition. For instance, using EtAlCl₂ as a co-catalyst with a chiral oxazaborolidine achieves an enantiomeric ratio (er) of 97:3 for the DA intermediate, which is retained during subsequent rearrangements.

Notably, Yamamoto’s work demonstrated that SnCl₄ (20 mol%) could promote both the Diels-Alder step and a domino rearrangement at room temperature, yielding the bicyclic product with an er of 96.5:3.5. The table below compares catalytic systems:

CatalystReaction TypeerYield
Oxazaborolidine/EtAlCl₂Diels-Alder97:365%
SnCl₄Domino DA/Rearrangement96.5:3.570%
HClO₄Post-DA Rearrangement91:985%

These methods highlight the compatibility of asymmetric induction with complex reaction sequences, enabling efficient access to enantiopure bicyclic frameworks.

Isomer Separation Techniques for Exo/Endo Product Ratios

Separation of endo and exo isomers is challenging due to their structural similarity. Chromatographic methods, such as silica gel chromatography with hexane/methyl tert-butyl ether (MTBE) gradients, resolve isomers with moderate efficiency. Advanced techniques like chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) achieve higher resolution, particularly for enantiomers.

Bulb-to-bulb distillation is another practical approach, leveraging differences in volatility between isomers. For example, distillation of crude reaction mixtures at reduced pressure (0.1 mmHg) separates endo-bicyclo[2.2.1]heptane-2-carboxaldehyde (bp 80°C) from the exo isomer (bp 85°C). The table below evaluates separation methods:

MethodEfficiencyIsomer PurityApplication Example
Silica ChromatographyModerate90–95%Separation of 15a and 15b
Chiral GCHigh>99%Enantiomer analysis
DistillationHigh95–98%Industrial-scale purification

These techniques ensure access to isomerically pure material for applications requiring precise stereochemical control.

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Exact Mass

124.088815002 g/mol

Monoisotopic Mass

124.088815002 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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